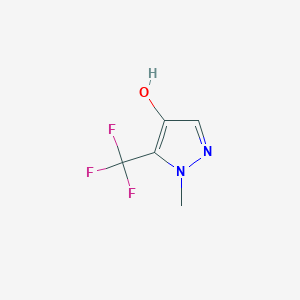
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction proceeds under mild conditions to yield the desired pyrazole derivative . The process can be optimized by controlling the concentration and reaction temperature to avoid side reactions and improve yield.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and high yield. The use of flow reactors allows for precise control of reaction parameters, leading to efficient synthesis of the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazole amines.
Substitution: Halogenation, particularly bromination, can be performed using N-bromosuccinimide (NBS) under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: NBS is commonly used for bromination reactions.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole amines.
Substitution: Brominated pyrazole derivatives.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing cognitive functions . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar structural features but different positional substitution.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A carboxylated derivative with distinct chemical properties and applications.
Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 5-position enhances its stability and lipophilicity, making it a valuable compound in drug development and material science .
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-4(5(6,7)8)3(11)2-9-10/h2,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXHATWNVUQCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161038-53-5 |
Source


|
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
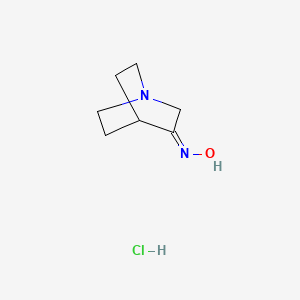
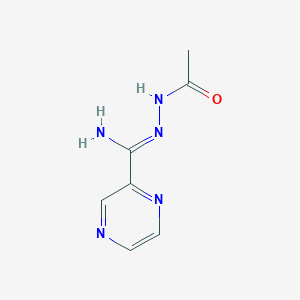
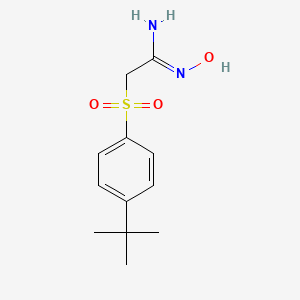
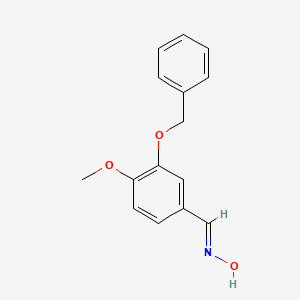

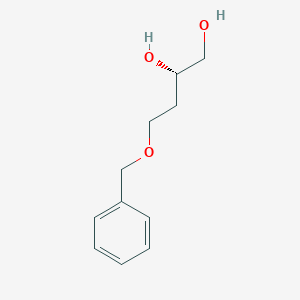
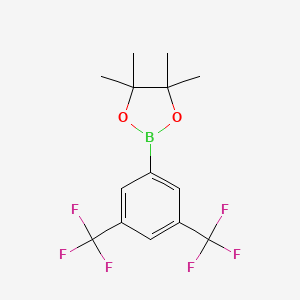

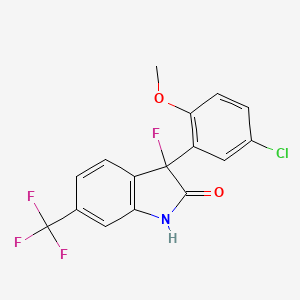
![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)


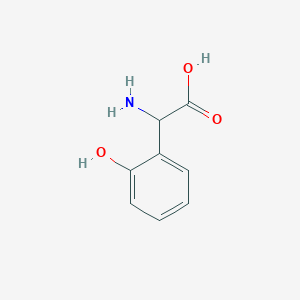
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
